![molecular formula C14H21N5O B14001510 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide CAS No. 66975-08-4](/img/structure/B14001510.png)
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of a substituted aromatic aldehyde with a hydrazide in the presence of a catalyst. One common method involves dissolving 4-chlorobenzohydrazide in methanol, adding the substituted aromatic aldehyde, and a few drops of glacial acetic acid. The mixture is then refluxed for 30 minutes, and the crude product is recrystallized using a mixture of cold water and alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrazone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学研究应用
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Materials Science: It is used in the synthesis of organogelators for oil spill recovery.
Biological Research: It is studied for its role in inhibiting specific enzymes and pathways in biological systems.
作用机制
The mechanism of action of 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
相似化合物的比较
Similar Compounds
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Known for its antifungal properties.
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Used as an experimental drug with potential therapeutic applications.
Uniqueness
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexyl and methyltriazene groups contribute to its stability and reactivity, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
66975-08-4 |
|---|---|
分子式 |
C14H21N5O |
分子量 |
275.35 g/mol |
IUPAC 名称 |
2-[[cyclohexyl(methyl)amino]diazenyl]benzohydrazide |
InChI |
InChI=1S/C14H21N5O/c1-19(11-7-3-2-4-8-11)18-17-13-10-6-5-9-12(13)14(20)16-15/h5-6,9-11H,2-4,7-8,15H2,1H3,(H,16,20) |
InChI 键 |
LIYNUIHEXLZBRZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCCCC1)N=NC2=CC=CC=C2C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid](/img/structure/B14001434.png)
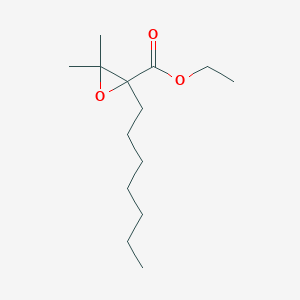
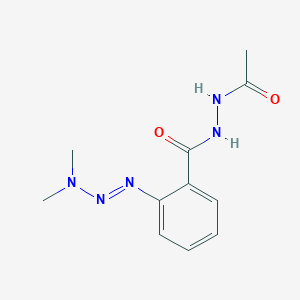
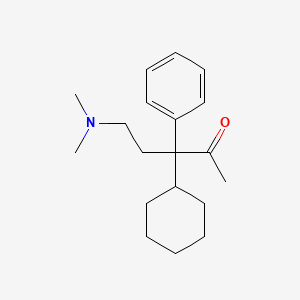

![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
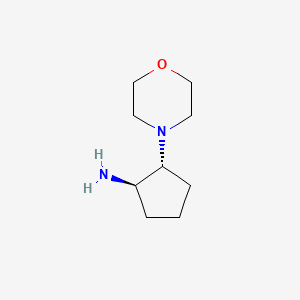
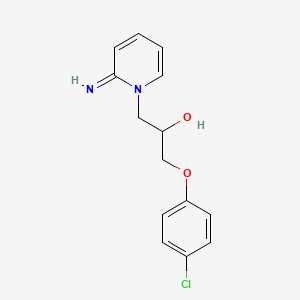

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)

